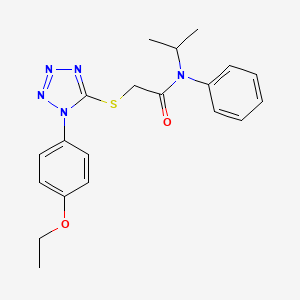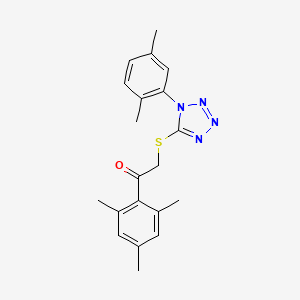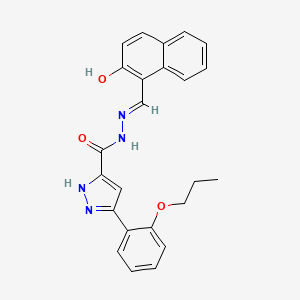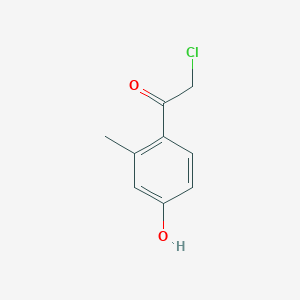![molecular formula C19H21N5OS B15079072 N-(2,4-dimethylphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15079072.png)
N-(2,4-dimethylphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-DIMETHYLPHENYL)-2-((1-(2,5-DIMETHYL-PH)-1H-TETRAAZOL-5-YL)THIO)ACETAMIDE: is a synthetic organic compound It is characterized by the presence of a phenyl group substituted with two methyl groups, a tetraazole ring, and a thioacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-((1-(2,5-DIMETHYL-PH)-1H-TETRAAZOL-5-YL)THIO)ACETAMIDE typically involves multiple steps:
Formation of the Tetraazole Ring: This can be achieved by reacting a suitable precursor with hydrazoic acid under acidic conditions.
Thioacetamide Formation: The thioacetamide moiety can be introduced by reacting an appropriate acyl chloride with ammonium thiocyanate.
Coupling Reaction: The final step involves coupling the tetraazole derivative with the thioacetamide intermediate under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2-((1-(2,5-DIMETHYL-PH)-1H-TETRAAZOL-5-YL)THIO)ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
N-(2,4-DIMETHYLPHENYL)-2-((1-(2,5-DIMETHYL-PH)-1H-TETRAAZOL-5-YL)THIO)ACETAMIDE: may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Material Science: Use in the synthesis of advanced materials with specific properties.
Industrial Chemistry: Application as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-((1-(2,5-DIMETHYL-PH)-1H-TETRAAZOL-5-YL)THIO)ACETAMIDE would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- Examples include N-(2,4-DIMETHYLPHENYL)-2-((1-(2,5-DIMETHYL-PH)-1H-TETRAAZOL-5-YL)THIO)ACETAMIDE analogs with different substituents on the phenyl ring or variations in the tetraazole ring.
N-(2,4-DIMETHYLPHENYL)-2-((1-(2,5-DIMETHYL-PH)-1H-TETRAAZOL-5-YL)THIO)ACETAMIDE: can be compared with other compounds containing phenyl, tetraazole, and thioacetamide groups.
Uniqueness
The uniqueness of N-(2,4-DIMETHYLPHENYL)-2-((1-(2,5-DIMETHYL-PH)-1H-TETRAAZOL-5-YL)THIO)ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
特性
分子式 |
C19H21N5OS |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H21N5OS/c1-12-6-8-16(15(4)9-12)20-18(25)11-26-19-21-22-23-24(19)17-10-13(2)5-7-14(17)3/h5-10H,11H2,1-4H3,(H,20,25) |
InChIキー |
XSYSNGWQKIZUMR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=NN2C3=C(C=CC(=C3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15078995.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15079011.png)

![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B15079025.png)
![(5Z)-3-sec-butyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079033.png)
![(5Z)-3-Octyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079034.png)

![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079047.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15079048.png)

![(5Z)-3-Allyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079061.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079080.png)
![diisobutyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15079087.png)

